
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is not well understood, but studies suggest that it may act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also work by scavenging free radicals and reducing oxidative stress, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have reported that 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has several biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone in lab experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone. One potential direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its ability to induce cell death in different types of cancer cells. Additionally, this compound may also have potential applications in the development of new materials and in agriculture, which warrants further investigation.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone involves the reaction between 3-methylfuran-2-carboxaldehyde and 3,4-dihydroquinolin-2(1H)-one in the presence of a suitable catalyst. This method has been reported to yield the desired product in good yields and high purity.
Applications De Recherche Scientifique
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as a potential anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, this compound has also demonstrated anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-10-18-14(11)15(17)16-9-4-6-12-5-2-3-7-13(12)16/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYIVXQPDXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

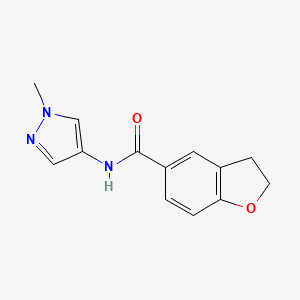
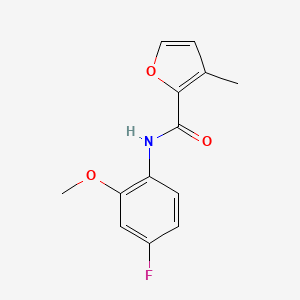
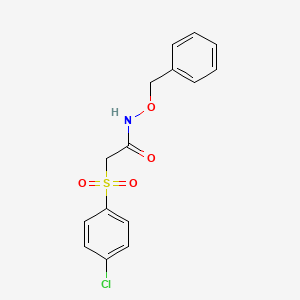

![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
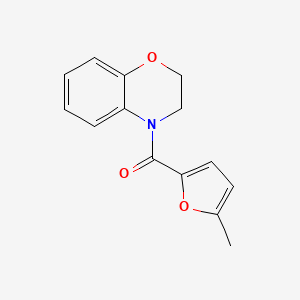
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)

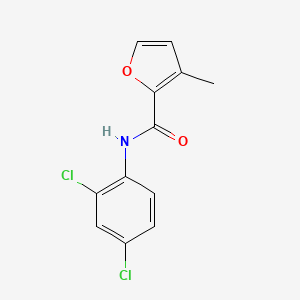



![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)